![molecular formula C7H5F3O2S B1584646 Phenyl trifluoromethyl sulfone CAS No. 426-58-4](/img/structure/B1584646.png)
Phenyl trifluoromethyl sulfone
Overview
Description
Phenyl trifluoromethyl sulfone is a compound with the molecular formula C7H5F3O2S and a molecular weight of 210.18 . It is traditionally a nucleophilic trifluoromethylating agent . The compound is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°C .
Synthesis Analysis
Trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols . This process involves the formation of electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Molecular Structure Analysis
The molecular structure of Phenyl trifluoromethyl sulfone consists of a phenyl group attached to a trifluoromethyl sulfone group . The InChI code for this compound is 1S/C7H5F3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H .
Chemical Reactions Analysis
In chemical reactions, Phenyl trifluoromethyl sulfone acts as a nucleophilic trifluoromethylating agent . It has been used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols .
Physical And Chemical Properties Analysis
Phenyl trifluoromethyl sulfone is a liquid at 20°C . It has a boiling point of 203°C and a flash point of 101°C . The specific gravity of this compound at 20°C is 1.42, and its refractive index is 1.46 .
Scientific Research Applications
Trifluoromethylation of Thiophenols
Phenyl trifluoromethyl sulfone has been used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols . This process involves the formation of electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This is the first example of the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .
Grouped Actinide Extraction Process
Phenyl trifluoromethyl sulfone has been used as a diluent in the grouped actinide extraction (GANEX) process . This process combines two extractants, CyMe4-BTBP and TBP, in a diluent . The extraction of U-235, Np-239, Pu-238, Am-241, Cm-244, and Eu-152 has been investigated in this system . In this process, all actinides are extracted and separated from the lanthanides .
Safety And Hazards
Phenyl trifluoromethyl sulfone can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
Future Directions
properties
IUPAC Name |
trifluoromethylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGBQYFXKAKWQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879040 | |
Record name | SULFONE,PHENYL-TRIFLUOROMETHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl trifluoromethyl sulfone | |
CAS RN |
426-58-4 | |
Record name | Phenyl trifluoromethyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SULFONE,PHENYL-TRIFLUOROMETHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl Trifluoromethyl Sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using phenyl trifluoromethyl sulfone as a diluent in solvent extraction processes, particularly for nuclear applications?
A1: Phenyl trifluoromethyl sulfone (FS-13) exhibits several favorable properties that make it suitable for use in solvent extraction processes, especially in the context of nuclear fuel reprocessing.
- High stability: FS-13 demonstrates robust resistance to both hydrolysis and radiolysis [ [], [] ], crucial factors when dealing with highly acidic and radioactive solutions encountered in nuclear waste treatment. This stability ensures the solvent system's longevity and efficiency, reducing the need for frequent solvent replacement.
- Selective Extraction: Research indicates that FS-13 contributes to a high separation factor between actinides and lanthanides [ [] ]. This selectivity is crucial for efficiently separating transuranic elements from used nuclear fuel, a key step in closing the nuclear fuel cycle.
- Good Solubility: FS-13 allows for a high solubility of CyMe4-BTBP, a key extracting agent used in these processes [ [] ]. This high solubility allows for the optimization of the organic phase according to the specific composition of the used nuclear fuel, enhancing the efficiency and flexibility of the extraction process.
Q2: Can phenyl trifluoromethyl sulfone act as a trifluoromethylating agent in organic synthesis?
A3: Yes, phenyl trifluoromethyl sulfone can function as a source of trifluoromethyl groups in organic reactions. Studies have demonstrated its use in the magnesium metal-mediated reductive trifluoromethylation of aldehydes [ [], [] ]. In these reactions, the phenyl trifluoromethyl sulfone acts as a "CF3-" synthon, facilitating the introduction of a trifluoromethyl group into the aldehyde molecule.
Q3: What is the role of phenyl trifluoromethyl sulfone in the synthesis of tri- and difluoromethylsilanes?
A4: Phenyl trifluoromethyl sulfone, along with its corresponding sulfoxide and sulfide derivatives, can be used as a reagent in the magnesium-mediated preparation of tri- and difluoromethylsilanes from chlorosilanes [ [] ]. Interestingly, the process generates diphenyl disulfide as a byproduct. This byproduct can be further reacted with trifluoromethane to regenerate phenyl trifluoromethyl sulfone, sulfoxide, and sulfide. Therefore, the entire process can be considered "pseudo-catalytic" in diphenyl disulfide, offering an environmentally friendlier approach to synthesizing these valuable fluorinated silanes.
Q4: Have there been any computational studies on phenyl trifluoromethyl sulfone related to its use in solvent extraction?
A4: While the provided research abstracts do not explicitly detail computational studies focusing on the solvent extraction properties of phenyl trifluoromethyl sulfone, it's worth noting that computational chemistry plays a crucial role in understanding solvent extraction processes. Techniques like molecular dynamics simulations and quantum chemical calculations can provide valuable insights into the interactions between FS-13 and other components in the solvent system, such as extractants, diluents, and metal ions. These simulations can help predict and optimize the performance of solvent extraction systems, contributing to the development of more efficient and sustainable separation processes.
Q5: Are there alternative diluents to phenyl trifluoromethyl sulfone in GANEX processes, and how do their properties compare?
A7: Yes, alternative diluents have been investigated for GANEX processes. Research has explored cyclohexanone, hexanol, and phenyl trifluoromethyl sulfone (FS-13) as diluents in combination with CyMe4-BTBP and TBP as extracting agents [ [] ]. Each diluent comes with its own set of advantages and disadvantages:
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